molecular formula C11H16BrNO B13242550 5-bromo-N-(1-methoxypropan-2-yl)-2-methylaniline

5-bromo-N-(1-methoxypropan-2-yl)-2-methylaniline

Cat. No.: B13242550
M. Wt: 258.15 g/mol
InChI Key: KMOMZFLOYHNGOH-UHFFFAOYSA-N
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Description

5-bromo-N-(1-methoxypropan-2-yl)-2-methylaniline is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-methoxypropan-2-yl)-2-methylaniline typically involves the bromination of N-(1-methoxypropan-2-yl)-2-methylaniline. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-methoxypropan-2-yl)-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding N-(1-methoxypropan-2-yl)-2-methylaniline.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used to replace the bromine atom.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: N-(1-methoxypropan-2-yl)-2-methylaniline.

    Substitution: Compounds with various functional groups replacing the bromine atom.

Scientific Research Applications

5-bromo-N-(1-methoxypropan-2-yl)-2-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-methoxypropan-2-yl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(1-methoxypropan-2-yl)pyridin-2-amine
  • 5-bromo-N-(1-methoxypropan-2-yl)thiophene-2-sulfonamide
  • 5-bromo-N-(2-cyano-1-methoxypropan-2-yl)-1,6-dimethyl-2-oxopyridine-3-carboxamide

Uniqueness

5-bromo-N-(1-methoxypropan-2-yl)-2-methylaniline is unique due to its specific substitution pattern and the presence of both a bromine atom and a methoxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

5-bromo-N-(1-methoxypropan-2-yl)-2-methylaniline

InChI

InChI=1S/C11H16BrNO/c1-8-4-5-10(12)6-11(8)13-9(2)7-14-3/h4-6,9,13H,7H2,1-3H3

InChI Key

KMOMZFLOYHNGOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)NC(C)COC

Origin of Product

United States

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